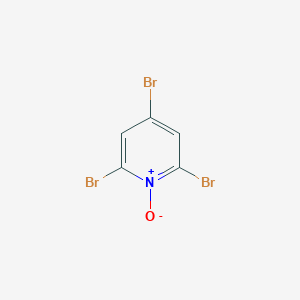![molecular formula C14H19NO3 B063214 2-[Benzoyl(butyl)amino]propanoic acid CAS No. 162152-02-5](/img/structure/B63214.png)
2-[Benzoyl(butyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzoyl(butyl)amino]propanoic acid, commonly known as BBAPA, is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and organic solvents. BBAPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mechanism Of Action
The mechanism of action of BBAPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, BBAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BBAPA has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical And Physiological Effects
BBAPA has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BBAPA has also been shown to increase the levels of adiponectin, a hormone that plays a key role in regulating glucose and lipid metabolism.
Advantages And Limitations For Lab Experiments
BBAPA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. BBAPA is also stable under a wide range of conditions, making it suitable for use in various assays. However, one of the main limitations of BBAPA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on BBAPA. One area of interest is the development of new drugs based on BBAPA. Researchers are investigating the potential of BBAPA derivatives as novel anti-inflammatory and anti-tumor agents. Another area of interest is the development of new materials based on BBAPA. BBAPA has been shown to have potential applications as a chiral building block in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BBAPA and its potential applications in various fields.
Synthesis Methods
The synthesis of BBAPA involves the reaction of 2-aminopropanoic acid with benzoyl chloride and butylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
BBAPA has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. BBAPA has also been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
162152-02-5 |
|---|---|
Product Name |
2-[Benzoyl(butyl)amino]propanoic acid |
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-[benzoyl(butyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10-15(11(2)14(17)18)13(16)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,18) |
InChI Key |
OAPIBVZHBSINEZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
synonyms |
Alanine, N-benzoyl-N-butyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)


![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)





